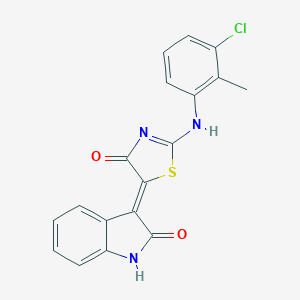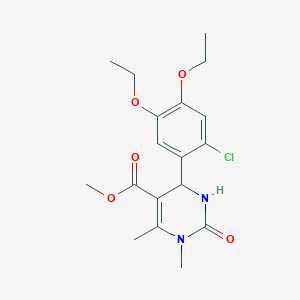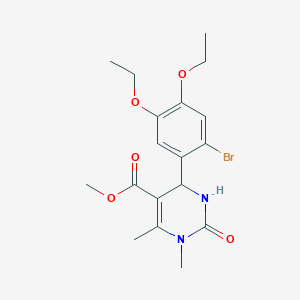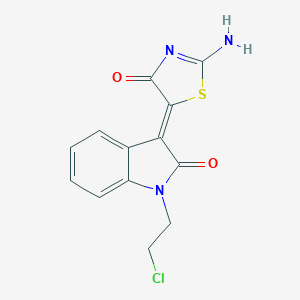![molecular formula C25H29N5O2S B308165 4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B308165.png)
4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline is a chemical compound that has been the subject of extensive scientific research. This compound has shown promising results in various applications, including medicinal chemistry, drug development, and biological research.
Wirkmechanismus
The mechanism of action of 4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline. One area of interest is in developing new cancer treatments based on this compound. Another area of interest is in studying its potential use as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various signaling pathways and enzymes.
Synthesemethoden
The synthesis of 4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline involves a multi-step reaction sequence. The starting material for the synthesis is 6-amino-3-(pentylsulfanyl)-1,2-benzoxazepine, which is reacted with acetic anhydride to form the acetylated intermediate. The intermediate is then reacted with N,N-dimethylaniline and triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-[7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Eigenschaften
Molekularformel |
C25H29N5O2S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
1-[6-[4-(dimethylamino)phenyl]-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H29N5O2S/c1-5-6-9-16-33-25-26-23-22(27-28-25)20-10-7-8-11-21(20)30(17(2)31)24(32-23)18-12-14-19(15-13-18)29(3)4/h7-8,10-15,24H,5-6,9,16H2,1-4H3 |
InChI-Schlüssel |
HUXGUMWZYNQTEO-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)N(C)C)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)N(C)C)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)

![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)

![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)


![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
